molecular formula C27H46N2O4S B4289161 2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide

2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide

Cat. No.: B4289161
M. Wt: 494.7 g/mol
InChI Key: XFJGJDLLQMPMOQ-UHFFFAOYSA-N
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Description

2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide is an organic compound with the molecular formula C27H46N2O4S This compound is characterized by the presence of a benzamide core substituted with hydroxy, nitro, and octadecylthioethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Thioether Formation: The octadecylthioethyl group is introduced via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with a thiol derivative.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the substituted benzene derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or alkyl halides (e.g., CH3Cl) under acidic or basic conditions are commonly employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like hydroxy, nitro, and thioether can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-nitrobenzamide: Lacks the octadecylthioethyl group, making it less hydrophobic.

    2-hydroxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide.

    2-hydroxy-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness

2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide is unique due to the presence of the long octadecylthioethyl chain, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes or hydrophobic pockets in proteins. This structural feature can enhance its solubility in non-polar solvents and influence its biological activity.

Properties

IUPAC Name

2-hydroxy-5-nitro-N-(2-octadecylsulfanylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-34-22-20-28-27(31)25-23-24(29(32)33)18-19-26(25)30/h18-19,23,30H,2-17,20-22H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGJDLLQMPMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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